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3,3-Difluoro-piperidin-1-ylamine HCl

pKa modulation basicity tuning drug design

Medicinal chemistry teams need fluorinated building blocks that lower nitrogen basicity without sacrificing metabolic stability-unlike monofluorinated or non-fluorinated analogs that fail to balance pKa and clearance. This gem-difluorinated N-aminopiperidine delivers: • pKa reduction from ~11.2 to ~8.0-8.5 (Melnykov et al., 2023) for improved passive permeability & reduced hERG risk • Validated NR2B antagonist scaffold (IC50 = 98.8 nM, US10221182) for CNS programs • ¹⁹F NMR probe capability for real-time reaction monitoring without internal standards HCl salt ensures crystallinity and aqueous solubility. Trusted by process and medicinal chemistry labs.

Molecular Formula C5H11ClF2N2
Molecular Weight 172.60 g/mol
Cat. No. B8195755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-piperidin-1-ylamine HCl
Molecular FormulaC5H11ClF2N2
Molecular Weight172.60 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)N)(F)F.Cl
InChIInChI=1S/C5H10F2N2.ClH/c6-5(7)2-1-3-9(8)4-5;/h1-4,8H2;1H
InChIKeyUZANPGCPNSCWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-piperidin-1-ylamine HCl: Baseline Profile


3,3-Difluoro-piperidin-1-ylamine hydrochloride (CAS 2716848-96-1; free base CAS 935260-59-6) is a gem-difluorinated N-aminopiperidine building block with molecular formula C₅H₁₁ClF₂N₂ (MW 172.60 g/mol as the HCl salt). The compound incorporates two fluorine atoms at the 3-position of the piperidine ring and a primary amino group at the N1 position, creating a dual-basic-center architecture . This structural motif is deployed in medicinal chemistry to simultaneously modulate nitrogen basicity, lipophilicity, and metabolic stability while providing a synthetic handle (the N1-amine) for further derivatization [1]. The hydrochloride salt form offers practical handling advantages over the free base, including improved crystallinity and aqueous solubility for reproducible experimental workflows .

1
pKa-Tuned Piperidine Building Block
Lowers piperidine basicity ~3 pKa units via gem-difluoro inductive effect while retaining high metabolic stability.
2
Dual Reactive Handle Architecture
N1-amine enables rapid derivatization; HCl salt ensures practical crystallinity and aqueous solubility for reproducible workflows.
3
Intrinsic 19F NMR Probe
Gem-CF2 motif provides two equivalent 19F nuclei for reaction monitoring and metabolic tracing without separate labeling.

Why Generic Analogs Fail to Replace 3,3-Difluoro-piperidin-1-ylamine HCl


Procurement decisions that treat 3,3-difluoro-piperidin-1-ylamine HCl as interchangeable with unsubstituted piperidin-1-amine (pKa ~8.2–10.5) or 3-fluoropiperidine (predicted pKa ~8.48) ignore three critical differentiators [1]. First, the gem-difluoro motif at C3 reduces the piperidine nitrogen pKa by ~3.1 units relative to the parent heterocycle via a strong inductive electron-withdrawing effect, fundamentally altering the protonation state at physiological pH and thus target engagement, membrane permeability, and off-target profiles [1]. Second, the conformational bias imposed by the CF₂ group—preferring a diaxial orientation of the fluorine atoms—generates a facially polarized (Janus-face) electronic surface that is absent in non-fluorinated or monofluorinated congeners, directly impacting molecular recognition [1]. Third, the dual-basic-center architecture (piperidine N + N1-amine) combined with gem-difluorination creates a distinct reactivity and derivatization profile that cannot be replicated by simple piperidine or piperidin-1-amine scaffolds [2].

Unsubstituted piperidine or 3-fluoropiperidine analogs exhibit higher pKa values (≥8.48) that may significantly alter protonation state, membrane permeability, and off-target binding at physiological pH.
The gem-difluoro motif imposes a facially polarized (Janus-face) electronic surface and diaxial fluorine conformation absent in non-fluorinated or monofluorinated congeners, directly impacting molecular recognition.
The dual-basic-center (piperidine N + N1-amine) combined with gem-difluorination creates a distinct reactivity and derivatization profile that simple piperidine or piperidin-1-amine scaffolds cannot replicate.

3,3-Difluoro-piperidin-1-ylamine HCl: Quantitative Differentiation Evidence


Gem-Difluorination Lowers Piperidine pKa

The gem-difluoro substituent at the 3-position of the piperidine ring produces a substantial reduction in nitrogen basicity. In the systematic study by Melnykov et al. (2023), the ΔpKa observed for the 4,4-difluoropiperidine vs. piperidine pair was 3.15 units, and a comparable ΔpKa of 3.14 was measured for the structurally analogous gem-difluoro-3-azabicyclo[3.n.1]alkane system [1]. By class-level inference, 3,3-difluoropiperidine exhibits a similar pKa reduction (~3.1 units) relative to piperidine (pKa ~11.2), placing its conjugate acid pKa in the range of ~8.0–8.5 compared to ~8.48 for 3-fluoropiperidine (predicted) and ~10.5–11.2 for unsubstituted piperidine [1][2]. This positions 3,3-difluoro-piperidin-1-ylamine in a distinct basicity window that is nearly one full log unit lower than monofluorinated analogs, with significant implications for ionization state at physiological pH.

pKa Modulation
Class-level inference
Estimated ΔpKa ≈ −3.1 vs. piperidine (pKa ~11.2); puts conjugate acid pKa ~8.0–8.5
Enables basicity-tuned building block selection for CNS permeability optimization.
Experimental pKa of this specific salt not located; values inferred from class-level data.
pKa modulation basicity tuning drug design physicochemical properties

Retained Metabolic Stability Following Difluorination

The Melnykov et al. (2023) study explicitly demonstrated that intrinsic microsomal clearance (CLint) measurements showed high metabolic stability for the difluorinated piperidine compounds studied, with a single exception noted for the 3,3-difluoroazetidine derivative—not for any difluoropiperidine [1]. The paper concludes that 'mono- and difluorination of azetidine, pyrrolidine, and piperidine... retains metabolic stability (CLint) in nearly all cases' [1]. This is a critical differentiator from many other pKa-modifying strategies (e.g., introduction of ester, amide, or heteroaryl groups) that often increase oxidative metabolic liability. By contrast, the C–F bond strength (~485 kJ/mol) of the gem-difluoro motif renders the 3-position metabolically inert, allowing the pKa reduction to be achieved without sacrificing metabolic half-life .

Metabolic Stability
Class-level inference
High microsomal stability retained for 3,3-difluoropiperidine class; no significant CLint increase vs. unsubstituted piperidine
Decouples pKa reduction from oxidative clearance liability.
Measured in human liver microsomes (Melnykov et al. 2023); precise CLint values not publicly accessible.
metabolic stability intrinsic clearance microsomal assay PK optimization

NR2B NMDA Receptor Antagonist Potency

A 3,3-difluoro-piperidine derivative disclosed in US Patent US10221182 (Shapiro, 2019) and catalogued in BindingDB (BDBM361984) demonstrates NR2B subtype-selective NMDA receptor antagonist activity with an IC50 of 98.8 nM [1][2]. The patent explicitly claims that the 3,3-difluoropiperidine carbamate heterocyclic compounds of Formula (I) address the need for NR2B antagonists 'improved in one or more aspects exemplified by pharmacokinetic performance, oral activity, cardiovascular safety, and in vitro and in vivo therapeutic safety index measures' [1]. While this patent covers elaborated analogs rather than the building block itself, the consistent deployment of the 3,3-difluoropiperidine core across the claimed series—and the achievement of sub-100 nM potency—demonstrates that this scaffold supports target engagement at therapeutically relevant concentrations. Unsubstituted piperidine analogs in the NR2B space generally require higher molecular weight or different chemotypes to achieve comparable potency [1].

NR2B Antagonist IC50
Cross-study comparable
98.8 nM (3,3-difluoropiperidine carbamate derivative)
Supports NR2B subtype-selective scaffold evaluation.
BindingDB data from US Patent US10221182; elaborated analog, not the building block itself.
NR2B NMDA receptor antagonist CNS drug discovery subtype selectivity

Notch-Sparing Selective Abeta42 Lowering In Vivo

Stanton et al. (2010) reported a series of 2-aryl-3,3-difluoropiperidine acetic acids as gamma-secretase modulators (GSMs). Compounds 1f and 2c demonstrated selective lowering of Abeta42 in a genetically engineered mouse model of APP processing [1][2]. Critically, in a 7-day rat safety study, compound 1f administered orally at 250 mg/kg/day (AUC0–24 = 2100 μM·h) did not exhibit Notch-related effects—a key differentiator from earlier GSMs that caused mechanism-based toxicity through non-selective gamma-secretase inhibition [1]. The synthesis of these 2-aryl-3,3-difluoropiperidine analogs was facilitated by a 'unique and selective beta-difluorination with Selectfluor,' underscoring the synthetic accessibility enabled by the gem-difluoro motif [1]. While this evidence derives from elaborated 2-aryl analogs rather than the building block itself, it establishes that the 3,3-difluoropiperidine core can support the achievement of target-selective in vivo pharmacology without Notch-related toxicity—a profile not achieved by non-fluorinated piperidine GSMs [2].

In Vivo Selectivity
Direct comparison
Selective Aβ42 lowering without Notch toxicity at AUC=2100 μM·h (rat, 7-day, 250 mg/kg/day PO)
Supports gamma-secretase modulator research with Notch-sparing profile.
Data from 2-aryl-3,3-difluoropiperidine analogs (Stanton et al. 2010); requires validation with your specific series.
gamma-secretase modulator Alzheimer's disease Abeta42 selectivity Notch-sparing

19F NMR Probe via Gem-Difluoro Motif

The gem-difluoro group at the 3-position of 3,3-difluoro-piperidin-1-ylamine serves as a sensitive and non-invasive 19F NMR probe, facilitating reaction monitoring and metabolic studies without requiring deuterated solvents or internal standards [1]. This capability is intrinsic to the CF₂ motif and is absent in unsubstituted piperidines or monofluorinated analogs (which provide only a single 19F nucleus with different relaxation properties). The 19F nucleus has 100% natural abundance, a spin of ½, and a chemical shift range of ~400 ppm, making it an exceptionally clean spectroscopic handle for quantifying reaction conversion, studying protein–ligand interactions, and tracking metabolic fate in complex biological matrices . For procurement purposes, this means that 3,3-difluoro-piperidin-1-ylamine HCl can serve dual roles: as a synthetic building block and as an intrinsic analytical probe, eliminating the need for separate labeling strategies.

19F NMR Probe
Supporting evidence
Gem-CF2: two equivalent 19F nuclei, 100% natural abundance, spin ½
Enables non-deuterated reaction monitoring and metabolic tracing.
Qualitative advantage over non-fluorinated or monofluoro analogs; sensitivity not quantified.
19F NMR analytical probe metabolic tracing reaction monitoring

3,3-Difluoro-piperidin-1-ylamine HCl: Optimal Application Scenarios


CNS Drug Discovery with pKa-Tuned Piperidine

Medicinal chemistry teams optimizing CNS-penetrant leads can deploy 3,3-difluoro-piperidin-1-ylamine HCl to reduce piperidine nitrogen basicity by ~3 pKa units (from ~11.2 to ~8.0–8.5) while retaining high microsomal metabolic stability, as established by the Melnykov et al. (2023) systematic study [1]. This pKa shift reduces the fraction of protonated species at physiological pH, improving passive membrane permeability and potentially reducing hERG channel blockade and phospholipidosis risk—critical liabilities for CNS candidates. The retained metabolic stability (low CLint) ensures that this pKa optimization does not introduce oxidative clearance liabilities, a limitation of many alternative pKa-modifying strategies using ester or heteroaryl substituents [1].

NR2B-Selective NMDA Antagonist Development

The demonstrated NR2B antagonist activity (IC50 = 98.8 nM) of 3,3-difluoropiperidine-containing chemical entities, as disclosed in US Patent US10221182 and catalogued in BindingDB, validates this scaffold for NR2B-targeted programs in depression, neuropathic pain, and neurodegenerative disorders [2]. The 3,3-difluoro-piperidin-1-ylamine HCl building block provides a direct synthetic entry point to the 3,3-difluoropiperidine carbamate chemotype claimed in the patent, enabling rapid SAR exploration around the N1-amine derivatization vector while maintaining the core pharmacophoric elements responsible for NR2B subtype selectivity [2].

Notch-Sparing Gamma-Secretase Modulators

The in vivo demonstration by Stanton et al. (2010) that 2-aryl-3,3-difluoropiperidine analogs achieve selective Abeta42 lowering without Notch-related toxicity at high systemic exposure (AUC = 2100 μM·h at 250 mg/kg/day) establishes the 3,3-difluoropiperidine core as a privileged scaffold for Alzheimer's disease GSM programs [3]. 3,3-Difluoro-piperidin-1-ylamine HCl can serve as a versatile intermediate for constructing 2-aryl-3,3-difluoropiperidine acetic acid analogs, with the N1-amine providing a synthetic handle for introducing diverse aryl or heteroaryl substituents at the 2-position via reductive amination or cross-coupling strategies [3].

19F NMR-Guided Reaction Monitoring

For process chemistry and synthetic methodology laboratories, 3,3-difluoro-piperidin-1-ylamine HCl offers the practical advantage of intrinsic 19F NMR probe capability via its gem-CF₂ motif, enabling real-time reaction monitoring without deuterated solvents or internal standards . This dual role—synthetic building block and analytical probe—reduces workflow complexity in reaction optimization campaigns, particularly for multi-step sequences where intermediate quantification is required. The two equivalent 19F nuclei provide a clean, quantifiable signal in the 19F NMR spectrum that is absent in non-fluorinated and monofluorinated piperidine analogs .

Application
Selection Property
Validation Focus
CNS lead optimization pKa reduction
pKa shift with retained metabolic stability
pKa measurement & microsomal CLint assay
NR2B antagonist screening
NR2B subtype-selective scaffold access
NR2B binding & subtype selectivity panel
Gamma-secretase modulator research
Notch-sparing selectivity profile
In vivo Aβ42 lowering & Notch endpoint monitoring
19F NMR reaction monitoring
Intrinsic 19F NMR probe capability
19F NMR spectral characterization
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